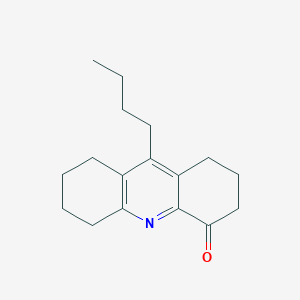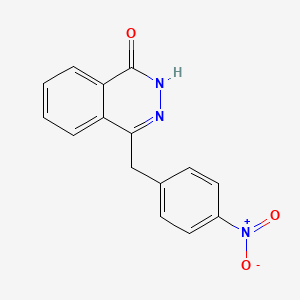
4-(4-nitrobenzyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-nitrobenzyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines It is characterized by the presence of a nitrobenzyl group attached to the phthalazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrobenzyl)phthalazin-1(2H)-one typically involves the following steps:
Nitration of Benzyl Group: The benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Phthalazinone Core: The nitrated benzyl compound is then reacted with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(4-nitrobenzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-aminobenzyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学的研究の応用
4-(4-nitrobenzyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 4-(4-nitrobenzyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
4-(4-nitrobenzyl)phthalazin-1(2H)-one can be compared with other similar compounds such as:
4-(4-aminobenzyl)phthalazin-1(2H)-one: The reduced form with an amino group instead of a nitro group.
4-(4-chlorobenzyl)phthalazin-1(2H)-one: A derivative with a chloro group instead of a nitro group.
4-(4-methylbenzyl)phthalazin-1(2H)-one: A derivative with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
62970-28-9 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
4-[(4-nitrophenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-4-2-1-3-12(13)14(16-17-15)9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2,(H,17,19) |
InChIキー |
MLAADDJNVMHSGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


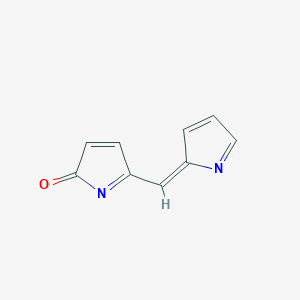
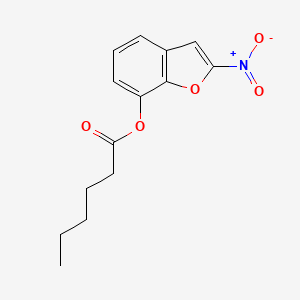



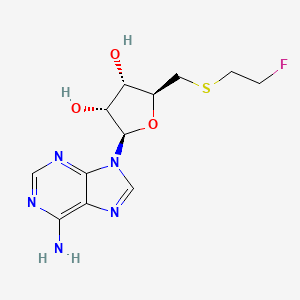
![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
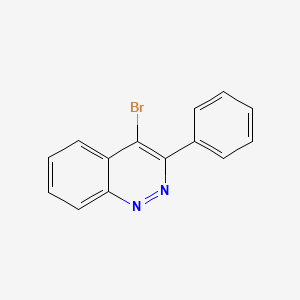
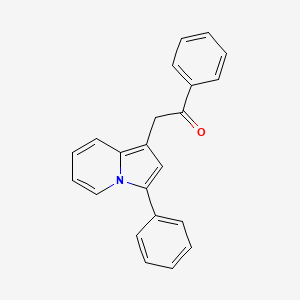
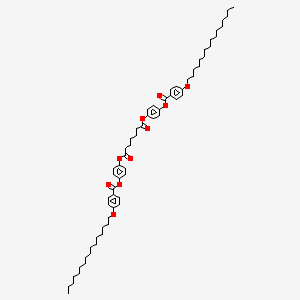
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)


